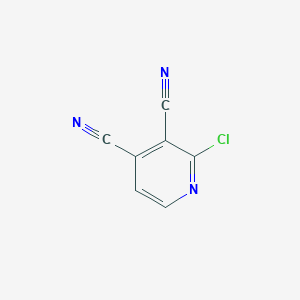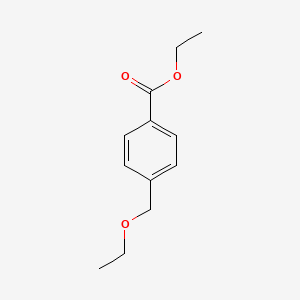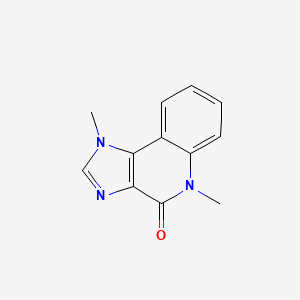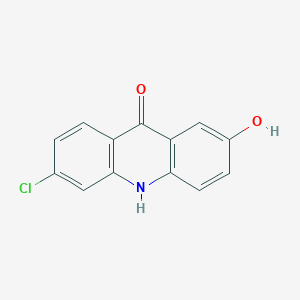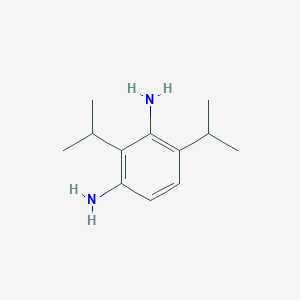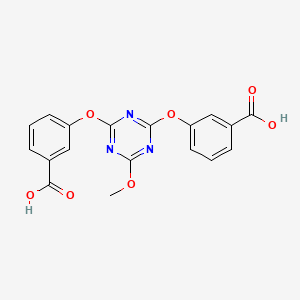![molecular formula C11H9N B3347359 1,2-Dihydrocyclobuta[b]quinoline CAS No. 13353-49-6](/img/structure/B3347359.png)
1,2-Dihydrocyclobuta[b]quinoline
Übersicht
Beschreibung
1,2-Dihydrocyclobuta[b]quinoline is a nitrogen-containing heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is part of the quinoline family, which is known for its wide range of biological activities and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dihydrocyclobuta[b]quinoline can be synthesized through a formal [3 + 1] cyclization reaction of isocyanoaryl-substituted methylenecyclopropanes. This reaction involves the insertion of an isocyanide carbon into a C-C bond, facilitated by silver carbonate (5 mol%) under heating conditions . The reaction proceeds smoothly and exhibits a broad substrate scope, yielding the desired product in moderate to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above provides a scalable and efficient method for its production. The use of silver carbonate as a catalyst and the high atom economy of the reaction make it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dihydrocyclobuta[b]quinoline undergoes various chemical reactions, including:
Cyclization Reactions: The compound can be synthesized through cyclization reactions involving isocyanoaryl-tethered alkylidenecyclobutanes.
Substitution Reactions: The presence of the nitrogen atom in the quinoline ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Silver Carbonate: Used as a catalyst in the synthesis of this compound.
Heating: The reactions typically require heating to proceed efficiently.
Major Products Formed
The primary product formed from the cyclization reaction is this compound itself.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydrocyclobuta[b]quinoline has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,2-Dihydrocyclobuta[b]quinoline involves its ability to undergo cyclization reactions, facilitated by the presence of the isocyanide group. The intramolecular nucleophilic attack of the isocyanide group to the C=C double bond, followed by Ag ion elimination and cyclopropane ring expansion, leads to the formation of the desired product . The reaction mechanism is supported by density functional theory (DFT) calculations .
Vergleich Mit ähnlichen Verbindungen
1,2-Dihydrocyclobuta[b]quinoline can be compared with other quinoline derivatives, such as:
Eigenschaften
IUPAC Name |
1,2-dihydrocyclobuta[b]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-4-10-8(3-1)7-9-5-6-11(9)12-10/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWDOAFSVSVRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343934 | |
| Record name | 1,2-Dihydrocyclobuta[b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13353-49-6 | |
| Record name | 1,2-Dihydrocyclobuta[b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



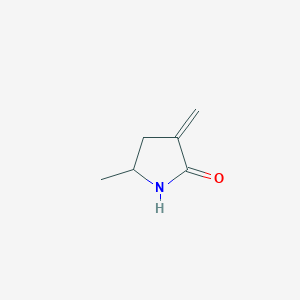


![6-chloro-9H-pyrido[2,3-b]indole](/img/structure/B3347317.png)
![2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3347324.png)

